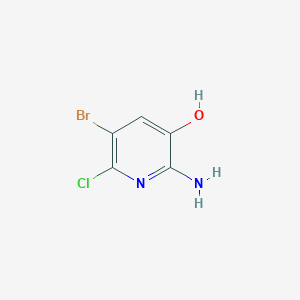

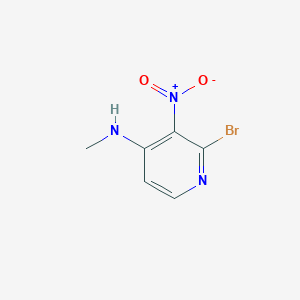

2-Bromo-4-(methylamino)-3-nitropyridine

Vue d'ensemble

Description

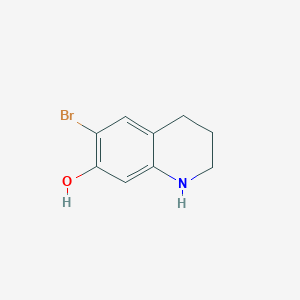

2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline .

Synthesis Analysis

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased .Molecular Structure Analysis

The linear formula for 2-Bromo-4-methylaniline is BrC6H3(CH3)NH2 . The molecular weight is 186.05 .Chemical Reactions Analysis

The reaction of 2-bromo-4-methylaniline was quite clean, albeit 3,4-diaminotoluene was isolated just in 37% yield after flash chromatography on silica gel .Physical And Chemical Properties Analysis

2-Bromo-4-methylaniline is a liquid with a refractive index of n20/D 1.602 (lit.) . It has a boiling point of 240 °C (lit.) and a melting point of 14-16 °C (lit.) . The density is 1.5 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Mephedrone (4-MMC)

“2-Bromo-4-(methylamino)-3-nitropyridine” is used in the synthesis of Mephedrone (4-MMC), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Production of N-(3,5-Dichlorophenyl) Naphthaldimine

The compound is used in the production of N-(3,5-Dichlorophenyl) naphthaldimine. This is achieved through the reaction of 2-hydroxynaphthalene-1-carbaldehyde with a solution of 2-bromo-4-methylaniline .

Synthesis of 3,4-Diaminotoluene

The reaction of 2-bromo-4-methylaniline can result in the isolation of 3,4-diaminotoluene, albeit in a yield of just 37% after flash chromatography on silica gel .

Production of Bromomethylquinoline

The bromomethylquinoline starting material is synthesized in two steps using an optimized process route by condensing 2-bromo-4-methylaniline .

Chemical and Physical Properties Analysis

The compound’s distinct chemical and physical properties contribute to its unique characteristics. It demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .

Structural Analysis

From a structural standpoint, “2-Bromo-4-(methylamino)-3-nitropyridine” possesses a chiral center, which implies the potential existence of enantiomers. These enantiomers, known as optical isomers, exhibit different three-dimensional arrangements of atoms despite sharing the same molecular formula .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds participate in palladium catalyzed selective amination . This suggests that 2-Bromo-4-(methylamino)-3-nitropyridine might also interact with palladium catalysts in chemical reactions.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that 2-Bromo-4-(methylamino)-3-nitropyridine might also be involved in such reactions.

Biochemical Pathways

It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that 2-Bromo-4-(methylamino)-3-nitropyridine might also affect similar pathways.

Result of Action

It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that 2-Bromo-4-(methylamino)-3-nitropyridine might also have similar effects.

Action Environment

It’s known that the broad application of similar compounds in suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions , suggesting that 2-Bromo-4-(methylamino)-3-nitropyridine might also be influenced by similar environmental factors.

Propriétés

IUPAC Name |

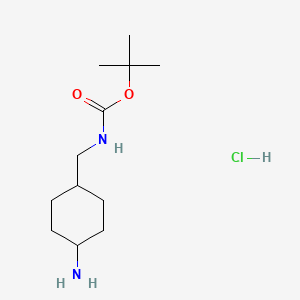

2-bromo-N-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAMQVGVCLDYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.